2-Methyl-4-(2-methylbenzamido)benzoic acid
Overview
Description
“2-Methyl-4-(2-methylbenzamido)benzoic acid” is a chemical compound with the molecular formula C16H15NO3 . It is also known as "2-Methyl-4-(2-methylbenzoylamino)benzoic acid" .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(2-methylbenzamido)benzoic acid” is available as a 2D Mol file or a computed 3D SD file .
Scientific Research Applications
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Pharmaceutical Research
- Application : This compound is used as an intermediate in the synthesis of pharmaceutically active benzazepine compounds .
- Results or Outcomes : These benzazepine compounds have vasopressin antagonistic activity . The specific results or outcomes would depend on the specific compound and its intended therapeutic use.
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Proteomics Research
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Synthesis of Dyes and Pesticides
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-4-[(2-methylbenzoyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-5-3-4-6-13(10)15(18)17-12-7-8-14(16(19)20)11(2)9-12/h3-9H,1-2H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGSVQLCVULXJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649002 | |
Record name | 2-Methyl-4-(2-methylbenzamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(2-methylbenzamido)benzoic acid | |
CAS RN |
317374-08-6 | |
Record name | 4-(2-Methylbenzoylamino)-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317374-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-(2-methylbenzamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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